1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
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Overview
Description
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is a bicyclic amine compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . This compound is known for its unique bicyclic structure, which includes an oxabicyclohexane ring system. It is commonly used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride typically involves the formation of the bicyclic ring system through a [2+2] cycloaddition reaction. This reaction is often facilitated by photochemical methods, which allow for the efficient formation of the bicyclic structure . The reaction conditions generally include the use of ultraviolet light and specific catalysts to promote the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale photochemical reactors to ensure consistent and efficient synthesis. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, light intensity, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for diverse applications in research and industry .
Scientific Research Applications
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.1.1]hexan-4-amine hydrochloride: This compound shares a similar bicyclic structure but lacks the dimethyl substitutions.
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane: This compound is similar but does not have the amine group.
Uniqueness
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is unique due to its specific combination of a bicyclic ring system with dimethyl and amine substitutions. This unique structure imparts distinct chemical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-7(8)3-6(2,4-7)9-5;/h5H,3-4,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCFONIQHQQUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC(C2)(O1)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248268-09-7 |
Source
|
Record name | 1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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